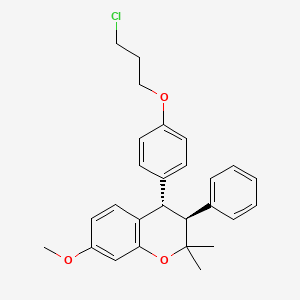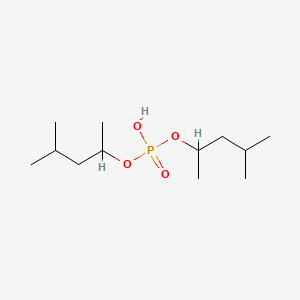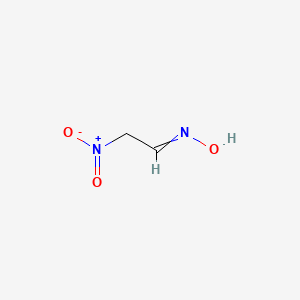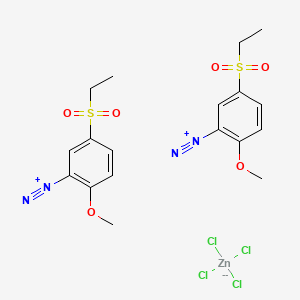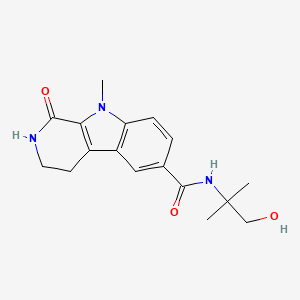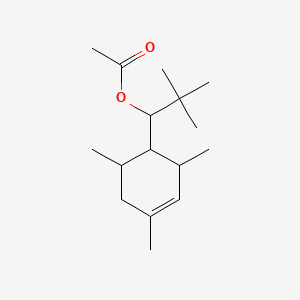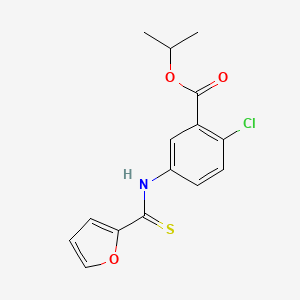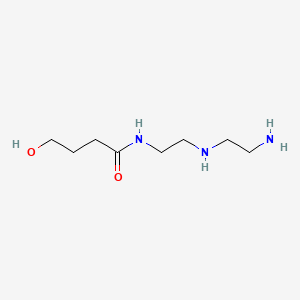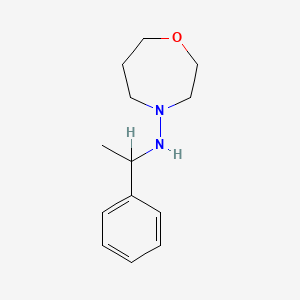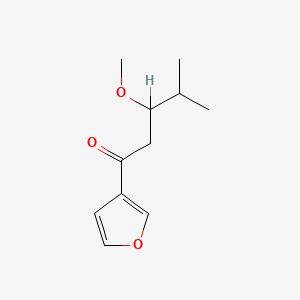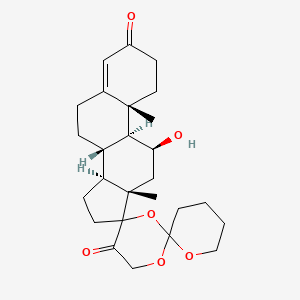
11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione is a synthetic steroid compound It is known for its complex structure, which includes multiple functional groups such as hydroxyl, ketone, and acetal groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione typically involves multiple steps, starting from simpler steroid precursors. The key steps include:
Hydroxylation: Introduction of the hydroxyl group at the 11beta position.
Protection: Formation of the tetrahydro-2H-pyran-2-ylidenedioxy group to protect the hydroxyl groups at positions 17 and 21.
Oxidation: Conversion of specific carbon atoms to ketone groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions, leading to the formation of additional ketone or carboxyl groups.
Reduction: Reduction reactions can convert ketone groups back to hydroxyl groups.
Substitution: Functional groups can be substituted with other groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones, while reduction may produce more hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex steroid compounds.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and immunosuppressive properties.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Wirkmechanismus
The mechanism of action of 11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include anti-inflammatory and immunosuppressive signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Corticosterone: A naturally occurring steroid with similar hydroxyl and ketone groups.
Prednisolone: A synthetic steroid with potent anti-inflammatory properties.
Dexamethasone: Another synthetic steroid known for its strong immunosuppressive effects.
Uniqueness
11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione is unique due to its specific structural modifications, such as the tetrahydro-2H-pyran-2-ylidenedioxy group. These modifications can enhance its stability and alter its biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
75237-14-8 |
|---|---|
Molekularformel |
C26H36O6 |
Molekulargewicht |
444.6 g/mol |
InChI |
InChI=1S/C26H36O6/c1-23-10-7-17(27)13-16(23)5-6-18-19-8-11-25(24(19,2)14-20(28)22(18)23)21(29)15-31-26(32-25)9-3-4-12-30-26/h13,18-20,22,28H,3-12,14-15H2,1-2H3/t18-,19-,20-,22+,23-,24-,25?,26?/m0/s1 |
InChI-Schlüssel |
FXAKKJCPDYNSJQ-AQOQILKJSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC45C(=O)COC6(O5)CCCCO6)C)O |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC45C(=O)COC6(O5)CCCCO6)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


